REACTION_CXSMILES
|
C(NCC1SC=C([C:11]2[CH:20]=[C:19]3[C:14]([C:15](=[O:28])[C:16]([C:23]([O:25]CC)=[O:24])=[CH:17][N:18]3[CH2:21][CH3:22])=[CH:13][C:12]=2[F:29])N=1)(=O)C>Cl>[CH2:21]([N:18]1[C:19]2[C:14](=[CH:13][C:12]([F:29])=[CH:11][CH:20]=2)[C:15](=[O:28])[C:16]([C:23]([OH:25])=[O:24])=[CH:17]1)[CH3:22]
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Name
|
ethyl 7-[2-(acetamidomethyl)-4-thiazolyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
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Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC=1SC=C(N1)C1=C(C=C2C(C(=CN(C2=C1)CC)C(=O)OCC)=O)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved by addition of 1N sodium hydroxide to pH 11
|
Type
|
FILTRATION
|
Details
|
After filtration the product
|
Type
|
CUSTOM
|
Details
|
was precipitated by addition of 1N hydrochloric acid to pH 6.2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC(=CC=C12)F)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |